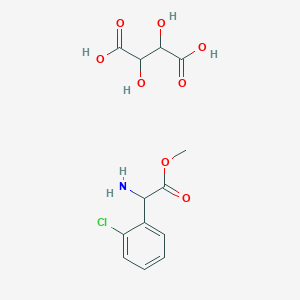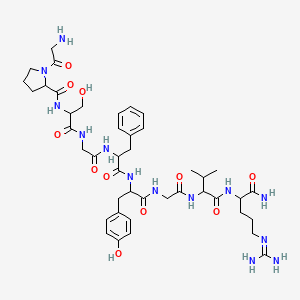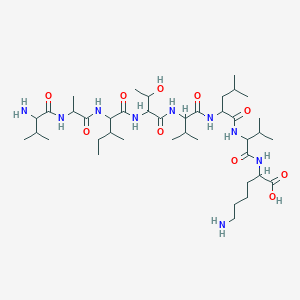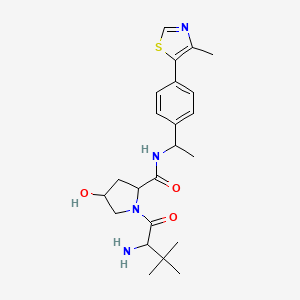
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 is a small molecule ligand used in the recruitment of the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. The compound is particularly significant in the development of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the proteasome.
Métodos De Preparación
The synthesis of VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 involves several steps, including the preparation of the (S,R,S)-AHPC-based VHL ligand. The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents and reagents such as dichloromethane and sodium hydroxide.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves scaling up the reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 has a wide range of scientific research applications, including:
Chemistry: It is used in the development of PROTACs, which are designed to degrade specific target proteins.
Biology: The compound is used to study protein degradation pathways and the role of the ubiquitin-proteasome system in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases caused by the accumulation of misfolded or damaged proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 involves its binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways that regulate protein degradation.
Comparación Con Compuestos Similares
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 is unique in its ability to recruit the VHL protein and facilitate the degradation of target proteins. Similar compounds include other VHL ligands and PROTACs that target different E3 ligases. These compounds share similar mechanisms of action but differ in their specificity for target proteins and their binding affinities.
Some similar compounds include:
VH032: Another VHL ligand used in the development of PROTACs.
ARV-771: A PROTAC degrader that targets BET proteins using a VHL ligand.
These compounds highlight the versatility and potential of this compound in scientific research and therapeutic applications.
Propiedades
IUPAC Name |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFQWNOUSNZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




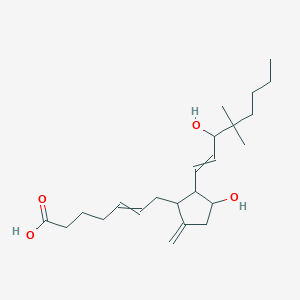
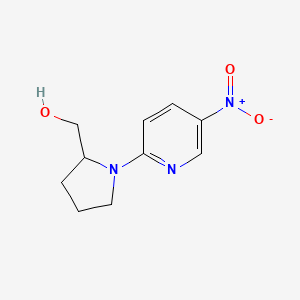
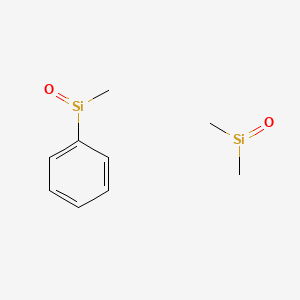
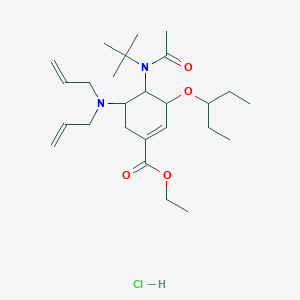
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
